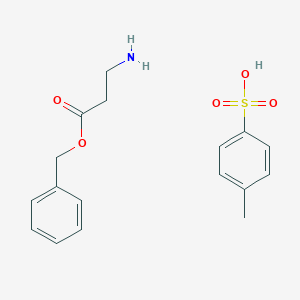

beta-Alanine Benzyl Ester p-Toluenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHWYVGCFUQMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542368 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27019-47-2 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: β-Alanine Benzyl Ester p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of β-alanine benzyl ester p-toluenesulfonate. This compound serves as a valuable building block in peptide synthesis and other areas of medicinal chemistry. This document details its characteristic spectroscopic data, a reliable synthesis protocol, and visual representations of its synthesis and structure-spectrum correlations.

Disclaimer: Due to the limited availability of publicly accessible experimental spectra, the spectroscopic data presented in this guide are predicted based on established principles of NMR, IR, and mass spectrometry, and analysis of structurally related compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for β-alanine benzyl ester p-toluenesulfonate.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.48 | d | 2H | Ar-H (Toluenesulfonate, ortho to -SO₃) |

| ~7.35 | m | 5H | Ar-H (Benzyl) |

| ~7.12 | d | 2H | Ar-H (Toluenesulfonate, ortho to -CH₃) |

| ~5.15 | s | 2H | -O-CH ₂-Ph |

| ~3.10 | t | 2H | H ₂N⁺-CH ₂- |

| ~2.80 | t | 2H | -CH ₂-C(O)O- |

| ~2.29 | s | 3H | Ar-CH ₃ |

d = doublet, t = triplet, m = multiplet, s = singlet

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | C =O (Ester) |

| ~145.2 | Ar-C (Toluenesulfonate, attached to -SO₃) |

| ~138.0 | Ar-C (Toluenesulfonate, attached to -CH₃) |

| ~136.1 | Ar-C (Benzyl, ipso) |

| ~128.8 | Ar-C H (Benzyl) |

| ~128.4 | Ar-C H (Benzyl) |

| ~128.2 | Ar-C H (Toluenesulfonate) |

| ~125.5 | Ar-C H (Toluenesulfonate) |

| ~65.8 | -O-C H₂-Ph |

| ~35.7 | H₂N⁺-C H₂- |

| ~31.2 | -C H₂-C(O)O- |

| ~20.8 | Ar-C H₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1600, ~1495 | Medium | Aromatic C=C Stretch |

| ~1220, ~1160 | Strong | S=O Stretch (Sulfonate) |

| ~1120 | Strong | C-O Stretch (Ester) |

| ~1030, ~1010 | Strong | S-O Stretch (Sulfonate) |

Table 4: Predicted Mass Spectrometry (MS) Data (ESI+)

| m/z | Interpretation |

| 180.10 | [M+H]⁺ of free β-alanine benzyl ester |

| 173.05 | [M]⁺ of p-toluenesulfonic acid |

| 91.05 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |

Experimental Protocols

The synthesis of β-alanine benzyl ester p-toluenesulfonate is typically achieved through a Fischer-Speier esterification.[1][2] This method involves the acid-catalyzed reaction of β-alanine with benzyl alcohol.

Synthesis of β-Alanine Benzyl Ester p-Toluenesulfonate

Materials:

-

β-Alanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Diethyl ether

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add β-alanine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), benzyl alcohol (3.0 eq.), and toluene (as the azeotroping solvent).

-

Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-8 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the toluene solution under reduced pressure using a rotary evaporator.

-

Add an excess of diethyl ether to the concentrated solution to precipitate the product.

-

Collect the white solid by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield β-alanine benzyl ester p-toluenesulfonate.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for β-alanine benzyl ester p-toluenesulfonate.

Structure-Spectrum Correlation

Caption: Correlation of structure with expected spectroscopic signals.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of β-Alanine Benzyl Ester p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of β-alanine benzyl ester p-toluenesulfonate. This compound is a common salt form of the benzyl ester of β-alanine, often used in peptide synthesis and other applications within pharmaceutical and chemical research. A thorough understanding of its spectral characteristics is essential for identity confirmation, purity assessment, and quality control.

Chemical Structure and Proton Environments

β-Alanine benzyl ester p-toluenesulfonate is an organic salt composed of the β-alanine benzyl ester cation and the p-toluenesulfonate (tosylate) anion. The structure and assignment of the different proton environments are crucial for the interpretation of the ¹H NMR spectrum.

Caption: Molecular structure of β-alanine benzyl ester p-toluenesulfonate with proton assignments.

Predicted ¹H NMR Spectral Data

| Assignment | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | -CH₂-N⁺H₃ | ~ 3.1 - 3.3 | t | ~ 6.5 - 7.0 | 2H |

| b | -CH₂-C=O | ~ 2.7 - 2.9 | t | ~ 6.5 - 7.0 | 2H |

| c | -O-CH₂-Ph | ~ 5.1 - 5.2 | s | - | 2H |

| d | -C₆H₅ (benzyl) | ~ 7.3 - 7.4 | m | - | 5H |

| e, f | -C₆H₄- (tosyl) | 7.48 (d), 7.11 (d) | d, d | ~ 8.0 | 2H, 2H |

| g | -CH₃ (tosyl) | 2.29 | s | - | 3H |

| - | N⁺H₃ | ~ 8.0 - 8.3 | br s | - | 3H |

Disclaimer: The chemical shifts and coupling constants presented in this table are predicted values based on the analysis of similar structures and the constituent ions of the salt. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of β-alanine benzyl ester p-toluenesulfonate.

3.1. Materials and Equipment

-

β-Alanine benzyl ester p-toluenesulfonate sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

-

NMR tube (5 mm diameter)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of β-alanine benzyl ester p-toluenesulfonate.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value |

| Solvent | DMSO-d₆ |

| Temperature | 298 K (25 °C) |

| Pulse Program | Standard single-pulse (e.g., zg30 on Bruker) |

| Spectral Width | ~16 ppm (e.g., -2 to 14 ppm) |

| Number of Scans | 16 to 64 (depending on sample concentration) |

| Relaxation Delay (d1) | 2-5 seconds |

| Acquisition Time | ~ 2-4 seconds |

3.4. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for spectral analysis and the general experimental workflow for acquiring the ¹H NMR spectrum.

Caption: A logical workflow for the analysis of a ¹H NMR spectrum.

Solubility of beta-Alanine Benzyl Ester p-Toluenesulfonate in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of β-alanine benzyl ester p-toluenesulfonate in organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be identified. This document, therefore, focuses on providing the available qualitative solubility information, a detailed, generalized experimental protocol for determining the solubility of organic salts, and a logical workflow for this experimental process. This guide is intended to equip researchers with the necessary information to assess the solubility of β-alanine benzyl ester p-toluenesulfonate and structurally related compounds in a laboratory setting.

Introduction

β-Alanine benzyl ester p-toluenesulfonate is a salt commonly used as an intermediate in the synthesis of peptides and other pharmaceutical compounds.[1] Its solubility in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. Understanding the solubility behavior is essential for designing efficient reaction conditions, developing crystallization processes, and formulating drug products. This guide provides an overview of the known solubility characteristics and a practical framework for its experimental determination.

Solubility Data

A thorough search of scientific databases and literature did not yield any specific quantitative solubility data for β-alanine benzyl ester p-toluenesulfonate in organic solvents. The following section summarizes the available qualitative information.

Qualitative Solubility Information

Information on the solubility of β-alanine benzyl ester p-toluenesulfonate is limited. One source describes its solubility in hot water as resulting in a "very faint turbidity".[2]

For a structurally similar compound, L-alanine benzyl ester p-toluenesulfonate , qualitative solubility data is available, indicating that it is soluble in Dimethyl Sulfoxide (DMSO) and Methanol .[] This suggests that β-alanine benzyl ester p-toluenesulfonate may also exhibit solubility in polar aprotic and polar protic solvents. The unique properties of DL-Alanine benzyl ester 4-toluenesulfonate salt, a related compound, are noted to enhance its solubility and stability in various solvents.[4]

Given the absence of concrete data, experimental determination of the solubility of β-alanine benzyl ester p-toluenesulfonate in a range of organic solvents is necessary for any research or development activities.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of an organic salt like β-alanine benzyl ester p-toluenesulfonate in an organic solvent. This protocol is based on the widely accepted shake-flask method.[5][6][7]

Principle

The shake-flask method is considered the gold standard for determining equilibrium solubility.[8] It involves creating a saturated solution of the compound in a specific solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then measured, typically using High-Performance Liquid Chromatography (HPLC).[9]

Materials and Equipment

-

β-Alanine Benzyl Ester p-Toluenesulfonate (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte

-

Mobile phase solvents

Procedure

3.3.1. Preparation of Saturated Solutions

-

Accurately weigh an excess amount of β-alanine benzyl ester p-toluenesulfonate into a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[9]

3.3.2. Sample Collection and Preparation

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.[10]

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase or a solvent in which the compound is freely soluble) to a concentration within the calibration range of the analytical method.

3.3.3. Quantification by HPLC

-

Prepare a series of standard solutions of β-alanine benzyl ester p-toluenesulfonate of known concentrations.

-

Develop a suitable HPLC method for the analysis of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.[10]

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. 27019-47-2 CAS MSDS (beta-Alanine benzyl ester p-toluenesulfonate salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scribd.com [scribd.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to beta-Alanine Benzyl Ester p-Toluenesulfonate

CAS Number: 27019-47-2

This technical guide provides a comprehensive overview of beta-alanine benzyl ester p-toluenesulfonate, a key intermediate for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a protected amino acid building block.

Chemical and Physical Properties

This compound is a white to pale yellow solid, utilized primarily in organic synthesis.[1][2][3] The p-toluenesulfonate (tosylate) salt enhances the stability and handling of the beta-alanine benzyl ester.[4] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 27019-47-2 | [1][2][5] |

| Molecular Formula | C₁₀H₁₃NO₂·C₇H₈O₃S | [4] |

| Molecular Weight | 351.42 g/mol | [4][5] |

| Appearance | White to very pale yellow powder/solid | [2][3] |

| Melting Point | 137-141 °C | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Storage Conditions | 0-8°C | [4] |

Synthesis and Purification

The primary method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of beta-alanine with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the salt-forming agent. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on the Fischer-Speier esterification of amino acids.

Materials:

-

beta-Alanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3.0 eq), and toluene (sufficient to suspend the reactants).

-

Heat the mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap, typically for 4-8 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a viscous oil or solid.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (0-4°C) to facilitate complete crystallization.

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Dry the purified product under vacuum to yield this compound as a white crystalline solid.

Analytical Data

The identity and purity of this compound are confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.79 | d | 2H | Aromatic (tosyl) | [6] |

| 7.73 | d | 2H | Aromatic (tosyl) | [6] |

| 7.29 - 7.23 | m | 5H | Aromatic (benzyl) | [6] |

| 7.06 | d | 2H | Aromatic (tosyl) | [6] |

| 4.97 | s | 2H | -CH₂- (benzyl) | [6] |

| 3.12 | t | 2H | -CH₂- (β-carbon) | [6] |

| 2.66 | t | 2H | -CH₂- (α-carbon) | [6] |

| 2.28 | s | 3H | -CH₃ (tosyl) | [6] |

¹³C NMR (Carbon-13) Spectrum (Predicted)

The following are predicted chemical shifts based on the structure and data from analogous compounds.

| Chemical Shift (ppm) | Assignment |

| ~171.0 | C=O (ester) |

| ~144.0 | Aromatic C-S (tosyl) |

| ~141.0 | Aromatic C-CH₃ (tosyl) |

| ~135.5 | Aromatic C (benzyl, ipso) |

| ~129.5 | Aromatic CH (tosyl) |

| ~128.5 | Aromatic CH (benzyl) |

| ~128.0 | Aromatic CH (benzyl) |

| ~126.0 | Aromatic CH (tosyl) |

| ~67.0 | -CH₂- (benzyl) |

| ~35.0 | -CH₂- (β-carbon) |

| ~33.0 | -CH₂- (α-carbon) |

| ~21.0 | -CH₃ (tosyl) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

| Peak Position (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1495 | Medium-Strong | Aromatic C=C stretch |

| ~1220, ~1160 | Strong | S=O stretch (sulfonate) |

| ~1120 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum would likely show the molecular ion of the free base (beta-alanine benzyl ester) after the loss of p-toluenesulfonic acid.

| m/z Value | Interpretation |

| 180.09 | [M+H]⁺ of beta-alanine benzyl ester (C₁₀H₁₃NO₂) |

| 108.06 | [C₇H₈O]⁺ fragment (benzyl alcohol) |

| 91.05 | [C₇H₇]⁺ fragment (tropylium ion) |

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of peptides and other biologically active molecules.[4] The benzyl ester protects the carboxylic acid functionality of beta-alanine, while the tosylate salt of the amino group provides a stable, crystalline solid that is easy to handle and store.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is used in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development for creating custom peptides. In SPPS, the protected amino acid is coupled to a growing peptide chain that is anchored to a solid resin support. The benzyl ester group is a common protecting group for the C-terminus or the side chains of acidic amino acids.

The benzyl ester protecting group is typically stable to the conditions used for the removal of temporary N-terminal protecting groups (like Fmoc or Boc) during the stepwise elongation of the peptide chain. It is usually removed at the final stage of the synthesis during the cleavage of the peptide from the solid support, often using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 27019-47-2) is a crucial intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. Its stability as a crystalline solid and the utility of the benzyl ester as a protecting group make it a valuable reagent for researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, and applications to support its effective use in the laboratory.

References

Unveiling the Molecular Weight of beta-Alanine Benzyl Ester p-Toluenesulfonate

A comprehensive analysis of the molecular composition and weight of a key compound in pharmaceutical research.

For researchers and professionals in the field of drug development, a precise understanding of the chemical properties of compounds is paramount. This technical guide provides a detailed breakdown of the molecular weight of beta-Alanine Benzyl Ester p-Toluenesulfonate, a compound of interest in various research applications.

Molecular Composition and Weight

The molecular weight of this compound is determined by the sum of the atomic weights of its constituent elements, derived from the molecular formulas of its two core components: beta-Alanine Benzyl Ester and p-Toluenesulfonic acid.

The molecular formula for beta-Alanine Benzyl Ester is C10H14NO2.[1] The molecular formula for p-Toluenesulfonic acid is C7H8O3S.[2][3] The combination of these two molecules forms the salt, this compound. Therefore, the molecular formula for the final compound is the sum of these two formulas: C17H21NO5S .

To calculate the molecular weight, the atomic weights of each element are multiplied by the number of atoms present in the molecule and then summed. The atomic weights used for this calculation are:

-

Carbon (C): 12.01 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Nitrogen (N): 14.01 g/mol

-

Oxygen (O): 16.00 g/mol

-

Sulfur (S): 32.07 g/mol

Based on the molecular formula C17H21NO5S, the molecular weight is calculated as follows:

(17 * 12.01) + (21 * 1.008) + (1 * 14.01) + (5 * 16.00) + (1 * 32.07) = 351.43 g/mol

This calculated molecular weight is a critical parameter for a variety of experimental and developmental procedures.

Quantitative Data Summary

For clarity and ease of comparison, the molecular data is summarized in the table below.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| beta-Alanine Benzyl Ester | C10H14NO2 | 179.22 |

| p-Toluenesulfonic acid | C7H8O3S | 172.20 |

| This compound | C17H21NO5S | 351.43 |

Logical Relationship Diagram

The formation of this compound from its constituent parts can be visualized as a straightforward combination.

This guide provides the foundational molecular weight information for this compound, essential for any researcher working with this compound. Further in-depth analysis would require detailed experimental protocols for synthesis and characterization, which are beyond the scope of this initial technical summary.

References

An In-depth Technical Guide to the Synthesis of beta-Alanine Benzyl Ester p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of beta-alanine benzyl ester p-toluenesulfonate, a key intermediate in peptide synthesis and various pharmaceutical applications.[1] This document details the core synthesis mechanism, provides structured quantitative data, outlines a detailed experimental protocol, and visualizes the reaction pathway and a relevant biological signaling pathway.

Core Synthesis Mechanism: Fischer-Speier Esterification

The primary method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of beta-alanine with benzyl alcohol, using p-toluenesulfonic acid (p-TsOH) as the catalyst.[2][3] The reaction is reversible, and to drive the equilibrium toward the formation of the ester, the water byproduct is typically removed through azeotropic distillation.[2][3]

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The p-toluenesulfonic acid protonates the carbonyl oxygen of beta-alanine, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The p-toluenesulfonate salt of the beta-alanine benzyl ester is then typically isolated.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of amino acid benzyl ester p-toluenesulfonates, based on protocols for similar amino acids due to the limited availability of a detailed protocol specifically for beta-alanine. The data for L-alanine benzyl ester p-toluenesulfonate is used as a representative example.

| Parameter | Value | Notes | Reference |

| Reactants | |||

| Amino Acid (beta-Alanine) | 1.0 eq | Limiting reagent. | Inferred |

| Benzyl Alcohol | 1.5 - 5.0 eq | Used in excess to drive the reaction. | [3] |

| p-Toluenesulfonic Acid Monohydrate | 1.05 - 1.2 eq | Catalyst and forms the tosylate salt. | [3] |

| Solvent | |||

| Toluene or Cyclohexane | - | Used for azeotropic removal of water. | [3] |

| Reaction Conditions | |||

| Temperature | Reflux (approx. 110-140 °C) | Depends on the solvent used. | Inferred |

| Reaction Time | 3 - 6 hours | Monitored by TLC. | Inferred |

| Yield | |||

| Isolated Yield | 85 - 95% | Varies based on specific conditions and purification. | Inferred from similar syntheses |

| Purification | |||

| Recrystallization Solvent | Ethyl acetate / Hexane | For purification of the final product. | Inferred |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for similar amino acid esters.

Materials:

-

beta-Alanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or cyclohexane)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and a sufficient amount of toluene to suspend the reactants.

-

Addition of Benzyl Alcohol: Add benzyl alcohol (3.0 eq) to the reaction mixture.

-

Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a white to off-white solid.

Visualizations

Synthesis Mechanism and Workflow

The following diagrams illustrate the Fischer-Speier esterification mechanism for the synthesis of this compound and a general experimental workflow.

Relevant Biological Signaling Pathway

Beta-alanine is a precursor to carnosine (β-alanyl-L-histidine), a dipeptide with various physiological roles, including antioxidant and anti-inflammatory effects.[4] Carnosine has been shown to modulate several signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5] Beta-alanine itself is also recognized as a neurotransmitter, interacting with GABA and glycine receptors.[6][7][8][9]

The following diagram illustrates the influence of carnosine on the PI3K/Akt signaling pathway.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and efficient method for producing this valuable building block for peptide synthesis and drug discovery. By understanding the reaction mechanism, optimizing reaction conditions, and employing appropriate purification techniques, researchers can reliably obtain high yields of the desired product. Furthermore, the biological significance of beta-alanine and its derivatives, such as carnosine, in modulating key cellular signaling pathways underscores the importance of this compound in biomedical research.

References

- 1. Carnosine: can understanding its actions on energy metabolism and protein homeostasis inform its therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Beta-alanine as a small molecule neurotransmitter. | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of p-Toluenesulfonate in the Chemistry and Application of beta-Alanine Benzyl Ester Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of beta-Alanine Benzyl Ester p-Toluenesulfonate, a key intermediate in pharmaceutical and peptide synthesis. The document elucidates the critical role of the p-toluenesulfonate (tosylate) group in enhancing the stability, solubility, and utility of the beta-alanine benzyl ester moiety. Detailed experimental protocols for its synthesis, comprehensive quantitative data, and an exploration of its relevance in drug development, including the biological significance of the beta-alanine scaffold, are presented.

Introduction

This compound is a salt composed of the benzyl ester of beta-alanine and p-toluenesulfonic acid. The formation of this salt is a strategic chemical modification that confers desirable physicochemical properties to the beta-alanine benzyl ester, which is a valuable building block in the synthesis of peptides and other biologically active molecules. The presence of the tosylate counterion is instrumental in transforming the often-unstable free ester into a stable, crystalline solid that is easier to handle, purify, and store. This guide will delve into the multifaceted role of the p-toluenesulfonate component and provide practical information for the laboratory professional.

Chemical and Physical Properties

The compound is a white to cream-colored crystalline powder.[1] Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₁NO₅S | [2] |

| Molecular Weight | 351.42 g/mol | [2][3] |

| CAS Number | 27019-47-2 | [3][4] |

| Melting Point | 138-139 °C | |

| Appearance | White to cream powder | [1] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO and Methanol |

The Role of the p-Toluenesulfonate Counterion

The p-toluenesulfonate (tosylate) anion plays a crucial role in the utility of this compound. Its primary functions are to act as a counterion for salt formation, thereby improving the compound's stability and handling properties.

p-Toluenesulfonic acid is a strong organic acid, making it an excellent choice for forming salts with basic compounds like the amino group of beta-alanine benzyl ester.[5][6] This acid-base reaction results in a stable salt, which is typically a crystalline solid. This is in contrast to the free base form of the ester, which may be an oil or an unstable solid.

The tosylate group enhances the stability of the ester by protecting the amino group from participating in unwanted side reactions. Furthermore, the salt form generally exhibits improved solubility in certain organic solvents, which is advantageous for subsequent synthetic steps.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification. This method involves the direct esterification of the amino acid with benzyl alcohol using p-toluenesulfonic acid as both a catalyst and the salt-forming agent. A variant of this method utilizes microwave irradiation to accelerate the reaction.[7]

Materials:

-

beta-Alanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable azeotroping agent)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (excess).

-

Add a sufficient amount of toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess benzyl alcohol and toluene under reduced pressure.

-

The resulting residue is the crude this compound.

-

For purification, the crude product can be triturated with or precipitated from a suitable solvent system, such as by the addition of diethyl ether, to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Data

-

Aromatic protons of the benzyl and tosyl groups.

-

The methylene protons of the benzyl ester.

-

The methyl protons of the tosyl group.

-

The protons of the beta-alanine backbone.

Similarly, the IR spectrum is expected to show characteristic peaks for:

-

N-H stretching of the ammonium salt.

-

C=O stretching of the ester.

-

S=O stretching of the sulfonate group.

-

Aromatic C-H and C=C stretching.

Role in Drug Development and Signaling Pathways

This compound serves as a protected form of beta-alanine, which is a naturally occurring beta-amino acid with significant biological roles. The incorporation of beta-amino acids into peptides is a strategy to create analogues with enhanced proteolytic stability and modified conformational properties.[8]

The biological activity of peptides containing beta-alanine can be diverse, including antimicrobial and cell-penetrating activities.[8] The beta-alanine moiety can influence the secondary structure of peptides, leading to novel therapeutic properties.[9]

Furthermore, beta-alanine itself is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering capabilities in muscle and other tissues.[10] Supplementation with beta-alanine has been shown to increase carnosine levels, which can enhance athletic performance by reducing muscle fatigue.[10][11] Animal studies also suggest potential benefits of beta-alanine in improving vascular function, reducing oxidative stress, and exerting anti-tumor and neuroprotective effects.[10]

From a drug development perspective, using this compound allows for the controlled incorporation of the beta-alanine scaffold into larger molecules. Once incorporated and deprotected, the beta-alanine residue can impart its beneficial properties to the parent molecule.

Conclusion

This compound is a critically important chemical entity for the synthesis of complex peptides and pharmaceutical agents. The p-toluenesulfonate counterion imparts significant advantages in terms of stability, crystallinity, and handling, making it a superior alternative to the free base of the ester. Its application in drug development is underscored by the unique and beneficial properties of the beta-alanine scaffold, which can enhance the biological activity and stability of therapeutic molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | C17H21NO5S | CID 13502100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]

- 11. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

An In-depth Technical Guide to the Physicochemical Properties of beta-Alanine Benzyl Ester p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of beta-Alanine Benzyl Ester p-Toluenesulfonate, a key reagent in pharmaceutical development and biochemical research.

Physical Appearance

This compound is a solid compound at room temperature. Its appearance is consistently described as a crystalline powder. The color is typically white, although it can range to cream or very pale yellow[1][2].

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below. This data is crucial for handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂·C₇H₈O₃S | [3] |

| Molecular Weight | 351.4 g/mol | [3][4] |

| Melting Point | 114-116 °C | [] |

| 137-141 °C | [3] | |

| 138-139 °C | [6][7] | |

| Boiling Point | 256.5°C at 760mmHg | [] |

| Solubility | Soluble in DMSO, Methanol | [] |

| Purity (Typical) | ≥ 98% (HPLC) | [2][3] |

| CAS Number | 27019-47-2 | [1][2][3] |

Experimental Protocols

The primary application of this compound is as a protected amino acid derivative in peptide synthesis and as an intermediate in the synthesis of bioactive molecules[3][].

1. Synthesis: Fischer-Speier Esterification

A common method for the synthesis of amino acid benzyl esters, including the beta-alanine variant, is the Fischer-Speier esterification[8].

-

Reaction: The amino acid (beta-alanine) is reacted with benzyl alcohol in the presence of p-toluenesulfonic acid.

-

Solvent: A solvent that forms an azeotrope with water, such as toluene, is used to drive the reaction to completion by removing the water byproduct[8].

-

Purification: The product, this compound salt, is often precipitated by the addition of a non-polar solvent like diethyl ether[8].

-

Alternative Method: A microwave-assisted synthesis has also been described, offering a more rapid and efficient alternative[9].

2. Quality Control and Analysis

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications being ≥98%[3][].

-

Aqueous Acid-Base Titration: This method can be employed to assay the compound, with an expected range of ≥97.5 to ≤102.5%[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound[10].

Application Workflow: Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis. The benzyl ester group protects the carboxylic acid terminus of the beta-alanine, while the tosylate salt form improves its handling and stability. The following diagram illustrates its general workflow in peptide synthesis.

Caption: Workflow of this compound in peptide synthesis.

References

- 1. This compound, 98% 10 g | Request for Quote [thermofisher.com]

- 2. labproinc.com [labproinc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | C17H21NO5S | CID 13502100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound salt(27019-47-2) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Synthesis of beta-Alanine Benzyl Ester p-Toluenesulfonate: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the synthesis of beta-alanine benzyl ester p-toluenesulfonate, a crucial intermediate in pharmaceutical and biochemical research. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used method for the preparation of amino acid esters. Additionally, considerations for a microwave-assisted synthesis are discussed as a potential alternative for accelerated reaction times. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and a visual representation of the synthetic workflow.

Introduction

This compound serves as a key building block in the synthesis of peptides and other biologically active molecules.[1] The presence of the p-toluenesulfonate (tosylate) salt improves the compound's stability and handling properties, making it an ideal intermediate for further chemical modifications. The benzyl ester acts as a protecting group for the carboxylic acid functionality of beta-alanine, which can be readily removed under mild hydrogenolysis conditions. This protocol details the synthesis via Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical purity specifications for the final product is provided in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₁NO₅S | PubChem |

| Molecular Weight | 351.42 g/mol | [2] |

| Appearance | White to off-white or pale yellow solid/powder | [3][4] |

| Purity (HPLC) | ≥98.0% | [3] |

| CAS Number | 27019-47-2 | [3][4] |

Synthetic Workflow

The synthesis of this compound is achieved through the direct esterification of beta-alanine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction proceeds by heating the mixture, typically with azeotropic removal of water to drive the equilibrium towards the product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure based on the principles of Fischer-Speier esterification for amino acids.[5][6][7]

4.1. Materials and Equipment

-

beta-Alanine (1.0 eq)

-

Benzyl alcohol (3.0-5.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.1 eq)

-

Toluene (or another suitable azeotroping solvent like cyclohexane)

-

Diethyl ether (for precipitation)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum oven

4.2. Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add beta-alanine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene. The volume of toluene should be sufficient to fill the Dean-Stark trap and suspend the reactants.

-

Esterification: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, which typically takes several hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Slowly add the cooled reaction mixture to a stirred flask of diethyl ether. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of diethyl ether to remove any residual benzyl alcohol and other impurities.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

4.3. Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Melting Point Analysis: To compare with literature values.

Alternative Method: Microwave-Assisted Synthesis

A microwave-assisted approach can significantly reduce the reaction time for the synthesis of amino acid benzyl ester p-toluenesulfonates.[1]

5.1. General Considerations

-

The reaction is performed in a dedicated microwave reactor using a sealed vessel.

-

The same reactants (beta-alanine, benzyl alcohol, and p-toluenesulfonic acid) are used.

-

A solvent with a high dielectric constant is often preferred, although the reaction may also be performed under solvent-free conditions.

-

The reaction time is typically reduced from hours to minutes.

A detailed experimental protocol would need to be optimized for the specific microwave reactor being used, focusing on parameters such as temperature, pressure, and irradiation power.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toluene and diethyl ether are flammable; avoid open flames and sparks.

-

p-Toluenesulfonic acid is corrosive; handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Fischer-Speier esterification provides a robust and reliable method for the synthesis of this compound. The protocol detailed in this application note can be readily implemented in a standard organic chemistry laboratory. For researchers seeking to accelerate the synthesis, microwave-assisted methods offer a promising alternative. The resulting product is a valuable intermediate for various applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | C17H21NO5S | CID 13502100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. This compound, 98% 10 g | Request for Quote [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: β-Alanine Benzyl Ester p-Toluenesulfonate in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Alanine, a naturally occurring beta-amino acid, is a critical building block for various biologically active peptides and peptidomimetics. Its incorporation into peptide chains can induce specific secondary structures, such as γ-turns, and enhance metabolic stability by conferring resistance to proteolytic degradation.[1][2][3] This makes β-alanine-containing peptides attractive candidates in drug discovery and development. β-Alanine Benzyl Ester p-Toluenesulfonate is a convenient and stable starting material for introducing β-alanine into a peptide sequence during solution-phase peptide synthesis (SPPS). The benzyl ester provides robust protection for the C-terminal carboxylic acid, while the p-toluenesulfonate salt form ensures a stable, crystalline solid that is easy to handle and store.

This document provides detailed application notes and experimental protocols for the use of β-Alanine Benzyl Ester p-Toluenesulfonate in the solution-phase synthesis of dipeptides.

Principle of the Method

Solution-phase peptide synthesis is a classical and versatile method that remains indispensable for large-scale synthesis and for sequences that are challenging for solid-phase methodologies.[4] The strategy outlined here involves the coupling of an N-terminally protected α-amino acid (e.g., with a Boc or Fmoc group) to the free amino group of β-Alanine Benzyl Ester. The p-toluenesulfonate salt of the β-alanine derivative must first be neutralized in situ to liberate the nucleophilic free amine. The carboxylic acid of the N-protected amino acid is concurrently activated using a coupling agent to facilitate amide bond formation. Following the coupling reaction, the protected dipeptide is purified from the reaction mixture. Subsequent deprotection of the N-terminal protecting group and/or the C-terminal benzyl ester allows for further chain elongation or the isolation of the final peptide.

Key Advantages of β-Alanine Benzyl Ester p-Toluenesulfonate

-

Stability: The p-toluenesulfonate salt is a stable, crystalline solid, which simplifies weighing and handling compared to the free base, which may be an oil.

-

Carboxyl Protection: The benzyl ester provides effective protection for the carboxylic acid terminus. It is stable to the basic conditions used for Fmoc deprotection and the milder acidic conditions used for Boc deprotection, offering good orthogonality.[2]

-

Versatility: This building block is compatible with both major protecting group strategies in peptide synthesis (Boc/Bzl and Fmoc/tBu).

Experimental Protocols

Protocol 1: Synthesis of a Boc-Protected Dipeptide (e.g., Boc-L-Ala-β-Ala-OBzl)

This protocol describes the coupling of N-Boc-L-Alanine with β-Alanine Benzyl Ester p-Toluenesulfonate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

-

β-Alanine Benzyl Ester p-Toluenesulfonate

-

Boc-L-Alanine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Neutralization of β-Alanine Benzyl Ester p-Toluenesulfonate:

-

Dissolve β-Alanine Benzyl Ester p-Toluenesulfonate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA or TEA (1.1 equivalents) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 20-30 minutes to ensure complete neutralization and formation of the free amine.

-

-

Activation of Boc-L-Alanine:

-

In a separate flask, dissolve Boc-L-Alanine (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Add EDC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

To the activated Boc-L-Alanine solution (still at 0 °C), add the neutralized β-Alanine Benzyl Ester solution from step 1.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-L-Ala-β-Ala-OBzl.

-

Data Presentation

| Peptide Sequence | Coupling Method | N-Protecting Group | C-Protecting Group | Typical Yield (%) |

| Boc-Ala-Ala-OBzl | DCC/HONSu | Boc | Benzyl Ester | ~80 |

| Boc-Dipeptide-OBzl | EDC/HOBt | Boc | Benzyl Ester | 75-90 |

Note: Yields are representative and can vary based on the specific amino acids, reaction conditions, and purification efficiency.

Protocol 2: Deprotection of the Protected Dipeptide

A. N-Terminal Boc Group Removal:

-

Dissolve the purified Boc-L-Ala-β-Ala-OBzl in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.

-

Stir the solution at room temperature for 30-60 minutes.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.

-

The resulting H-L-Ala-β-Ala-OBzl·TFA salt can be used in the next coupling step after neutralization.

B. C-Terminal Benzyl Ester Group Removal (Catalytic Hydrogenolysis):

-

Dissolve the protected or N-deprotected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the mixture through Celite to remove the catalyst and wash with the solvent.

-

Evaporate the solvent to yield the deprotected peptide.

Visualizations

Experimental Workflow for Dipeptide Synthesis

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Logical Relationship of Protecting Groups

Caption: Orthogonality of Boc and Benzyl protecting groups.

References

Application Notes and Protocols for the Coupling of beta-Alanine Benzyl Ester p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling reactions of beta-alanine benzyl ester p-toluenesulfonate, a key building block in the synthesis of peptides and peptidomimetics. This document outlines detailed experimental protocols for common coupling methods, presents quantitative data for various reaction conditions, and includes visualizations to clarify workflows and logical relationships in the synthetic process.

Introduction

This compound is a derivative of the non-proteinogenic amino acid beta-alanine, where the carboxylic acid is protected as a benzyl ester and the amino group is protonated as a p-toluenesulfonate salt. This protection strategy is advantageous in peptide synthesis as the benzyl ester is stable under various coupling conditions and can be selectively removed later. The p-toluenesulfonate salt form enhances the compound's stability and handling.

The critical step in utilizing this building block is the coupling of its amino group with the carboxylic acid of an N-protected amino acid or another carboxylic acid derivative. This requires the in-situ neutralization of the tosylate salt to liberate the free amine for the nucleophilic attack on the activated carboxyl group. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present in the coupling partner.

Data Presentation: Comparison of Coupling Reagents

The efficiency of the coupling reaction is highly dependent on the chosen reagents. The following table summarizes the performance of common coupling reagents suitable for the amidation of beta-alanine benzyl ester.

| Coupling Reagent/Additive | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |

| DCC / HOBt | NMM or DIPEA | DCM, DMF, THF | 12 - 24 hours | ~85 | Advantages: Cost-effective, well-established.[1] Disadvantages: Forms insoluble dicyclohexylurea (DCU) byproduct which requires filtration; DCC is a potent allergen.[1] |

| EDC / HOBt | NMM or DIPEA | DCM, DMF | 12 - 24 hours | Good to High | Advantages: Water-soluble carbodiimide and urea byproduct, simplifying workup.[2] Disadvantages: Slower reaction times.[2] |

| HBTU / DIPEA | DIPEA | DMF | < 60 minutes | >90 | Advantages: Fast, efficient, less racemization than carbodiimides alone.[2] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[3] |

| HATU / DIPEA | DIPEA | DMF | < 30 minutes | >95 | Advantages: Very fast, highly effective for difficult/hindered couplings, low racemization.[2] Disadvantages: Higher cost.[2] |

| PyBOP / DIPEA | DIPEA | DMF, DCM | < 60 minutes | >90 | Advantages: Efficient, byproducts are generally less hazardous. Disadvantages: May require longer reaction times than HATU. |

Note: Yields are estimations based on typical peptide couplings and may vary based on the specific substrates and reaction conditions.

Experimental Protocols

Herein are detailed protocols for the solution-phase coupling of an N-Boc-protected alpha-amino acid to this compound using common coupling reagents.

Protocol 1: Coupling using DCC/HOBt

This protocol describes a standard procedure for peptide bond formation using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

-

This compound (H-β-Ala-OBzl·TosOH)

-

N-Boc-protected amino acid (e.g., Boc-L-Alanine)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add NMM or DIPEA (1.1 equivalents) dropwise to neutralize the tosylate salt and generate the free amine.

-

Stir the mixture at 0°C for 15-20 minutes.

-

-

Activation of the Carboxylic Acid Component:

-

In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in a minimal amount of anhydrous DCM to the mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]

-

Allow the activation to proceed for 30 minutes at 0°C.[1]

-

-

Coupling Reaction:

-

To the activated carboxylic acid solution (still at 0°C), add the prepared free amine solution from step 1.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU.

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[1]

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude dipeptide by column chromatography on silica gel or by recrystallization.

-

Protocol 2: Coupling using HATU

This protocol is suitable for rapid and efficient couplings, and is particularly effective for sterically hindered substrates.

Materials:

-

This compound (H-β-Ala-OBzl·TosOH)

-

N-Boc-protected amino acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl) or 10% aqueous citric acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation:

-

In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.2 equivalents) to the solution to neutralize the salt and provide the basic conditions for coupling. Stir for 15-20 minutes at room temperature.

-

In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

-

-

Coupling Reaction:

-

Add the solution of the N-Boc-amino acid and HATU to the solution of the neutralized beta-alanine benzyl ester.

-

Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 10% aqueous citric acid or 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships involved in the coupling reactions.

Caption: Workflow for Solution-Phase Peptide Coupling.

Caption: Key Considerations for Coupling Reaction Setup.

References

Application Notes and Protocols: Deprotection of the Benzyl Ester in beta-Alanine Benzyl Ester p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl ester group from beta-alanine benzyl ester p-toluenesulfonate to yield beta-alanine. The removal of the benzyl protecting group is a critical step in the synthesis of peptides and other derivatives of beta-alanine. The selection of an appropriate deprotection method is crucial to ensure a high yield and purity of the final product. The primary methods covered in this document are catalytic hydrogenolysis and acid-catalyzed hydrolysis.

Overview of Deprotection Methods

The benzyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, relatively mild conditions. The two most prevalent methods for the removal of the benzyl ester from this compound are:

-

Catalytic Hydrogenolysis: This is the most common and often the cleanest method for benzyl ester deprotection.[1] It involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2] A variation of this method is catalytic transfer hydrogenation , which utilizes a hydrogen donor, such as ammonium formate or formic acid, in place of hydrogen gas, offering a safer and more convenient alternative for standard laboratory setups.[1]

-

Acid-Catalyzed Cleavage: This method employs a strong acid, such as trifluoroacetic acid (TFA), to hydrolyze the benzyl ester.[1] It is a suitable alternative for substrates that may be sensitive to hydrogenation conditions, for instance, if they contain other reducible functional groups.

Data Presentation

The following tables summarize typical quantitative data for the deprotection of benzyl esters. While specific data for this compound is not extensively published, the presented data for analogous amino acid benzyl esters provide a strong reference for expected outcomes.

Table 1: Comparison of Catalytic Hydrogenolysis Methods for Benzyl Ester Deprotection

| Method | Catalyst & Loading | Hydrogen Source | Solvent | Temperature | Reaction Time | Typical Yield |

| Catalytic Hydrogenation | 10% Pd/C (10 mol%)[1] | H₂ (balloon)[1] | Methanol or Ethanol[1] | Room Temperature | 2 - 24 hours | >95% |

| Catalytic Transfer Hydrogenation | 10% Pd/C (10-20 wt%)[3] | Ammonium Formate (5 eq)[3] | Methanol[3] | Reflux[3] | 2 - 16 hours[3] | >95%[3] |

Table 2: Conditions for Acid-Catalyzed Deprotection of Benzyl Esters

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature | 1 - 6 hours[3] | High |

Mandatory Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the deprotection reaction mechanisms and a general experimental workflow.

Experimental Protocols

Protocol 1: Deprotection by Catalytic Hydrogenation

This protocol describes a general procedure for the deprotection of the benzyl ester using palladium on carbon and hydrogen gas.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Hydrogen (H₂) gas supply (e.g., balloon)

-

Celite®

-

Standard laboratory glassware (round-bottom flask, etc.)

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol to a concentration of approximately 0.1 M.[1]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[1]

-

Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

-

Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotected product (beta-alanine) is significantly more polar than the starting material. A common mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[4] The starting material will have a higher Rf value than the product.

-

Work-up: Upon completion of the reaction (disappearance of the starting material), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude beta-alanine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.[5] Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals. Collect the crystals by filtration.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a hydrogen donor, avoiding the need for a hydrogen gas setup.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH), anhydrous

-

Celite®

-

Standard laboratory glassware with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[3]

-

Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[3]

-

Reagent Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by TLC as described in Protocol 1.

-

Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.[3]

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the crude beta-alanine by recrystallization as described in Protocol 1.

Protocol 3: Deprotection by Acid-Catalyzed Hydrolysis

This protocol outlines the cleavage of the benzyl ester using trifluoroacetic acid.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-